6-Methoxycoumarin

Vue d'ensemble

Description

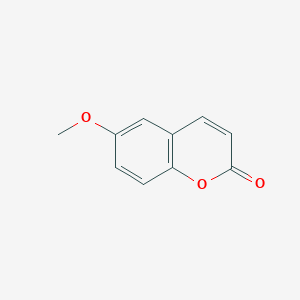

6-Methoxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. It is characterized by a methoxy group attached to the sixth position of the coumarin structure. The molecular formula of this compound is C10H8O3, and it has a molecular weight of 176.17 g/mol . This compound is known for its fluorescence properties, making it useful in various scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Methoxycoumarin can be synthesized through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. One common method involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the coumarin ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of green chemistry principles to minimize environmental impact. This includes using microwave or ultrasound energy to accelerate reactions and employing environmentally friendly solvents and catalysts .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methoxycoumarin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to dihydrocoumarins.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the coumarin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrocoumarins .

Applications De Recherche Scientifique

Pharmacological Applications

6-Methoxycoumarin has shown potential in several therapeutic areas:

- Melanogenesis Stimulation : Research indicates that this compound promotes melanogenesis in B16F10 melanoma cells through multiple signaling pathways, including PKA/CREB and GSK-3β/β-catenin pathways. This compound enhances melanin production and may have applications in treating skin pigmentation disorders .

- Antioxidative Properties : The compound exhibits antioxidative effects, which are beneficial for reducing oxidative stress in various biological systems. Its derivatives have been studied for their ability to inhibit lipid peroxidation and enhance antioxidant enzyme activity, making them candidates for managing conditions associated with oxidative damage .

- Neuroprotective Effects : Studies have indicated that methoxycoumarins can serve as neuroprotective agents. For instance, scopoletin (a related compound) has been shown to mitigate neurotoxicity in models of neurodegenerative diseases by modulating oxidative stress and inflammation .

Fluorescence Applications

This compound derivatives are being explored for their fluorescence properties:

- Fluorophores Development : Researchers have synthesized various 3-substituted derivatives of this compound to improve their fluorescence characteristics. These compounds are being investigated for applications in bioimaging and as fluorescent probes in biochemical assays .

- Optical Sensors : this compound is utilized in the development of optical sensors for detecting environmental pollutants. Its fluorescence can be altered by interactions with specific analytes, allowing for sensitive detection methods .

Environmental Applications

The compound's ability to function as a sensor makes it valuable in environmental monitoring:

- Detection of Harmful Compounds : The fluorescence response of this compound can be harnessed to develop sensors that detect harmful organic compounds in the environment. This application is crucial for monitoring pollutants and ensuring environmental safety .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 6-Methoxycoumarin involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can bind to proteins and enzymes, altering their activity. Its fluorescence properties are due to the excitation of electrons in the coumarin ring, which emit light upon returning to their ground state .

Comparaison Avec Des Composés Similaires

6-Methoxycoumarin is similar to other coumarin derivatives, such as 7-methoxycoumarin and 6-methylcoumarin. its unique methoxy group at the sixth position gives it distinct fluorescence properties and reactivity . Other similar compounds include:

7-Methoxycoumarin: Differing by the position of the methoxy group.

6-Methylcoumarin: Differing by the presence of a methyl group instead of a methoxy group.

Activité Biologique

6-Methoxycoumarin, a naturally occurring compound belonging to the coumarin family, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the methoxy group at the 6-position of the coumarin ring. Its molecular formula is C10H10O3, with a molecular weight of 178.19 g/mol. The compound is known for its fluorescent properties, which have been utilized in various biosensing applications.

1. Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro experiments using LPS-stimulated RAW 264.7 macrophages demonstrated that this compound significantly reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2) without exhibiting cytotoxicity. The compound inhibited the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in a concentration-dependent manner. Notably, at a concentration of 500 µM, it reduced these cytokines by 53.2%, 32.8%, 73.1%, and 80.6%, respectively .

Mechanism of Action:

The anti-inflammatory effects are mediated through the inhibition of the MAPK and NF-κB signaling pathways. Specifically, this compound decreased the phosphorylation of MAPK family proteins (ERK, JNK, p38) and prevented the degradation of IκB-α, thereby inhibiting NF-κB translocation to the nucleus .

2. Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress markers. It has been shown to lower cholesterol levels and plasma lipids, contributing to its cardioprotective effects . The compound's antioxidant activity is attributed to its ability to modulate lipid metabolism and reduce tissue factor expression involved in thrombus formation.

3. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. A study indicated that this compound exhibited significant termiticidal activity and was effective against Clostridium histolyticum collagenase . Its efficacy against microbial infections positions it as a potential candidate for developing new antimicrobial agents.

Case Study 1: Anti-Inflammatory Mechanism

In a controlled laboratory setting, researchers treated RAW 264.7 cells with LPS to induce inflammation followed by treatment with varying concentrations of this compound. The results indicated a dose-dependent decrease in inflammatory markers, confirming its role in modulating inflammatory responses through specific signaling pathways.

Case Study 2: Antioxidant Effects on Lipid Profiles

A clinical study investigated the impact of this compound supplementation on lipid profiles in patients with dyslipidemia. Participants receiving daily doses showed a significant reduction in total cholesterol and LDL levels after eight weeks, supporting its use as an adjunct therapy for managing cholesterol levels .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-8-3-4-9-7(6-8)2-5-10(11)13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVCJIMMVPXDQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459751 | |

| Record name | 6-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17372-53-1 | |

| Record name | 6-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6-methoxycoumarin?

A1: this compound has the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly utilize various spectroscopic methods to characterize this compound, including UV-Vis, IR, 1D-NMR (1H and 13C), 2D-NMR, and mass spectrometry. [, , , ] This data helps confirm its structure and identify potential derivatives.

Q3: What are some of the biological activities reported for this compound and its derivatives?

A3: Studies have shown that this compound derivatives exhibit a range of biological activities, including:

- Antimicrobial: Demonstrating activity against foodborne pathogens such as Escherichia coli, Bacillus cereus, Staphylococcus intermedius, and Listeria monocytogenes. []

- Antiviral: Notably against respiratory syncytial virus. []

- Cytotoxic: Exhibiting activity against P-388 murine leukemia cells. []

- Anti-inflammatory: Reducing inflammation in a carrageenan-induced pleurisy mouse model, potentially through p38 MAPK and NF-κB pathway regulation. []

- Insecticidal: Exhibiting activity against Myzus persicae adults and Pluttella xylostella larvae. []

Q4: How does this compound exert its antimicrobial effect?

A4: Research suggests that this compound and its derivatives with a methoxy group on the coumarin skeleton can disrupt cell membrane integrity in foodborne pathogens, leading to increased permeability and leakage of cellular contents. []

Q5: How do the different substituents on the coumarin ring affect xanthine oxidase inhibition?

A5: Research indicates that the presence and position of substituents on the coumarin ring significantly influence xanthine oxidase inhibitory activity:

- 7-Hydroxy group: Crucial for potent inhibition. [, ]

- 6-Hydroxy group: Enhances inhibitory activity compared to 7-hydroxycoumarin alone. [, ]

- 6-Methoxy group: Reduces the inhibitory effect compared to the 6-hydroxy group. [, ]

- Glycoside or bulky substituents: Generally decrease inhibitory activity. [, ]

Q6: What is the role of this compound in plant iron uptake?

A6: In Arabidopsis thaliana, this compound serves as a precursor for fraxetin (7,8-dihydroxy-6-methoxycoumarin), a coumarin with iron-mobilizing properties. This process is regulated by IRONMAN peptides and is influenced by environmental pH. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.